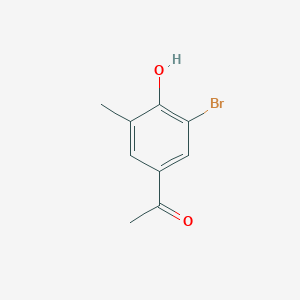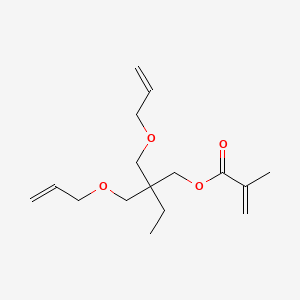
2,2-Bis(allyloxymethyl)butyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C16H26O4 and a molecular weight of 282.375 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate typically involves the reaction of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with methacrylic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate is scaled up using continuous flow reactors or batch reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify the properties of other molecules or materials. In biological systems, it may interact with cellular components, influencing processes such as cell adhesion, proliferation, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but with three acrylate groups instead of two allyl and one methacrylate group.
2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate: Another related compound with different functional groups.
Uniqueness
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate is unique due to its combination of allyl and methacrylate groups, which provide distinct reactivity and versatility compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties and performance characteristics .
Properties
CAS No. |
20241-99-0 |
|---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3 |
InChI Key |
DDZCXKJJOQTKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC=C)(COCC=C)COC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)
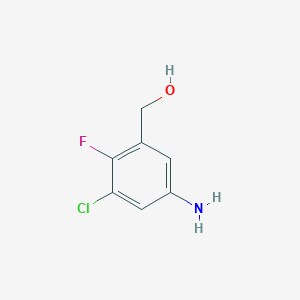

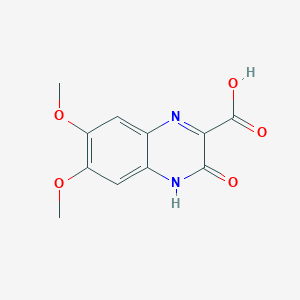
![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
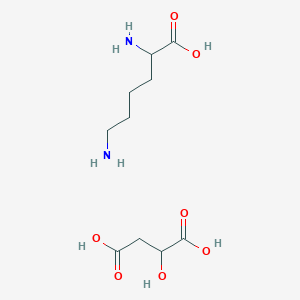
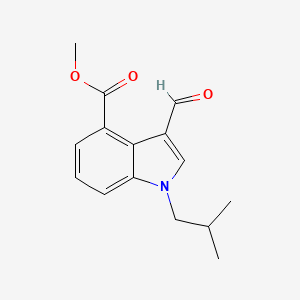

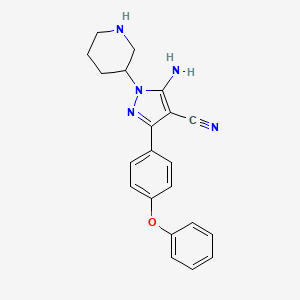

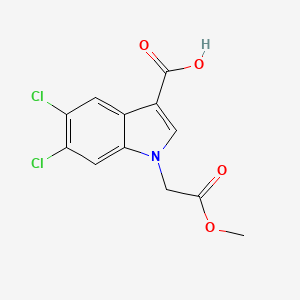
![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)
